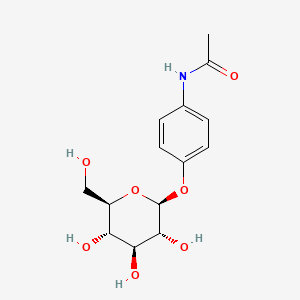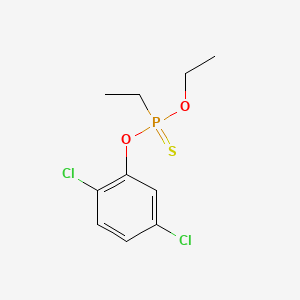
(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) is a quaternary ammonium compound with a molecular formula of C15-H24-N3-O4.Br and a molecular weight of 390.33 . This compound is known for its unique chemical structure, which includes both phenolic and carbamate functional groups, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) typically involves the reaction of (3,5-dihydroxyphenyl)trimethylammonium bromide with dimethylcarbamate under specific conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions
(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of phase transfer catalysts.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted ammonium salts.
科学的研究の応用
(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
作用機序
The mechanism of action of (3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and inhibition of cellular functions. This compound also interacts with enzymes, inhibiting their activity by binding to active sites or altering their conformation .
類似化合物との比較
Similar Compounds
Phenyltrimethylammonium tribromide: Another quaternary ammonium compound with similar antimicrobial properties.
Butyltrimethylammonium bromide: Used in similar applications but differs in its alkyl chain length and specific interactions.
Uniqueness
(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) is unique due to its combination of phenolic and carbamate groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
66941-37-5 |
|---|---|
分子式 |
C15H24BrN3O4 |
分子量 |
390.27 g/mol |
IUPAC名 |
[3,5-bis(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C15H24N3O4.BrH/c1-16(2)14(19)21-12-8-11(18(5,6)7)9-13(10-12)22-15(20)17(3)4;/h8-10H,1-7H3;1H/q+1;/p-1 |
InChIキー |
VHFDMRCMOKLCJR-UHFFFAOYSA-M |
正規SMILES |
CN(C)C(=O)OC1=CC(=CC(=C1)[N+](C)(C)C)OC(=O)N(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)

![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)








![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
